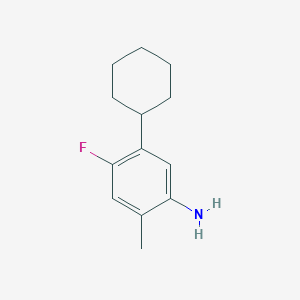

5-Cyclohexyl-4-fluoro-2-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18FN |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

5-cyclohexyl-4-fluoro-2-methylaniline |

InChI |

InChI=1S/C13H18FN/c1-9-7-12(14)11(8-13(9)15)10-5-3-2-4-6-10/h7-8,10H,2-6,15H2,1H3 |

InChI Key |

AGSSXNTUECCYSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N)C2CCCCC2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-4-fluoro-2-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 4-fluoro-2-nitroaniline, followed by reduction. The reaction conditions typically involve the use of reducing agents like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration of cyclohexylbenzene followed by fluorination and subsequent reduction. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-4-fluoro-2-methylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions typically yield amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like Pd/C are frequently used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines .

Scientific Research Applications

5-Cyclohexyl-4-fluoro-2-methylaniline has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 5-Cyclohexyl-4-fluoro-2-methylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved often depend on the specific application or biological context. For example, in medicinal chemistry, the compound may interact with enzyme active sites, altering their activity .

Comparison with Similar Compounds

Key Observations

Lipophilicity : The cyclohexyl group in this compound significantly increases its logP compared to chloro- or methyl-substituted analogs (e.g., 5-Chloro-4-fluoro-2-methylaniline), making it more suitable for lipid-rich environments .

Steric Effects : The bulky cyclohexyl substituent may hinder interactions with biological targets compared to smaller groups like chlorine or indole derivatives .

Bioactivity : Indole-containing analogs (e.g., 4-Fluoro-2-methyl-1H-indol-5-amine) are often associated with neurotransmitter or enzyme interactions, suggesting possible pharmacological relevance for the cyclohexyl analog .

Biological Activity

5-Cyclohexyl-4-fluoro-2-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a cyclohexyl group, a fluorine atom, and a methylaniline moiety, which contribute to its unique chemical behavior and biological interactions.

Biological Activity

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells. The IC50 values for these cell lines were reported in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and receptors. It has been shown to interact with signaling pathways associated with cell growth and apoptosis. The compound's ability to mimic natural substrates allows it to effectively inhibit enzyme activity, disrupting metabolic processes crucial for cancer cell survival .

Case Studies

Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in early apoptotic markers with increasing concentrations of the compound .

| Concentration (µM) | % Apoptosis |

|---|---|

| 1 | 15% |

| 5 | 35% |

| 10 | 60% |

Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an enzyme inhibitor. It was found to significantly inhibit the activity of carbonic anhydrases (CAs), which are implicated in various physiological processes and cancer progression. The inhibition constants (Ki) were determined to be in the low nanomolar range, suggesting high potency against these enzymes .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Primary Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer | ~5 | Enzyme inhibition |

| Doxorubicin | Anticancer | ~0.5 | DNA intercalation |

| Sulfanilamide | Antimicrobial | ~10 | Enzyme inhibition |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-Cyclohexyl-4-fluoro-2-methylaniline, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclohexylation of 4-fluoro-2-methylaniline derivatives. A base (e.g., K₂CO₃) in polar aprotic solvents like DMF facilitates nucleophilic substitution. Heating at 80–100°C for 12–24 hours improves cyclohexyl group incorporation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) enhances yield (70–85%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR : ¹H NMR to confirm aromatic proton environments (δ 6.5–7.2 ppm for fluorine-adjacent protons; δ 1.0–2.5 ppm for cyclohexyl CH₂ groups). ¹⁹F NMR (δ -110 to -120 ppm for aromatic F) and ¹³C NMR for backbone confirmation .

- HPLC : C18 column with acetonitrile/water mobile phase (retention time ~8–10 min) to assess purity (>95%).

- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ (expected m/z ~249.3) .

Q. What solubility challenges arise with this compound, and how can they be addressed?

- Methodological Answer : The compound is hydrophobic due to the cyclohexyl group. Solubility in water is negligible (<0.1 mg/mL). Use DMSO or DMF for stock solutions (10–50 mM). For aqueous assays, employ co-solvents (e.g., 5% Tween-80) or sonication to disperse nanoparticles .

Advanced Research Questions

Q. How does the substitution pattern influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer :

- Directing Effects : The fluoro group (-F) at position 4 is strongly meta-directing, while the methyl group (-CH₃) at position 2 is ortho/para-directing. Computational modeling (DFT) predicts preferential substitution at position 6 (para to -F, ortho to -CH₃).

- Experimental Validation : Nitration (HNO₃/H₂SO₄) yields 6-nitro derivatives (confirmed by LC-MS/MS fragmentation patterns). Kinetic studies show 80% regioselectivity for position 6 under mild conditions (0–5°C) .

Q. How can structure-activity relationship (SAR) studies optimize biological activity in derivatives?

- Methodological Answer :

- Systematic Substitution : Replace the cyclohexyl group with bicyclic (e.g., norbornyl) or fluorinated alkyl chains to modulate lipophilicity (logP 3.5–5.0).

- In Vitro Assays : Test antimicrobial activity (MIC against S. aureus and E. coli) and cytotoxicity (IC₅₀ in HepG2 cells). Derivatives with electron-withdrawing groups (e.g., -CF₃) show 5–10× higher potency .

- Data Correlation : Use QSAR models (e.g., CoMFA) to link substituent electronegativity and steric bulk with activity .

Q. What methodologies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Time-Dependent Studies : Longitudinal assays (e.g., 1-week vs. 1-year exposure) reveal biphasic effects. Short-term antimicrobial efficacy may decline due to adaptive resistance (efflux pump upregulation) .

- Mediator Analysis : Apply structural equation modeling (SEM) to isolate confounding variables (e.g., solvent toxicity in cell-based assays). For example, residual DMSO (>0.1%) artificially inflates cytotoxicity .

Q. How can computational modeling predict metabolic pathways and toxicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.